3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a methyl group at the 3-position and a propyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b]pyridazine: Another triazolopyridazine with similar biological activities.
1,2,4-triazolo[1,5-a]pyridine: A related compound with a different ring fusion pattern but similar applications in medicinal chemistry.
Uniqueness
3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the methyl and propyl groups can affect its binding affinity and pharmacokinetic properties, making it a valuable compound for further research .
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C9H13N5/c1-3-6-10-8-4-5-9-12-11-7(2)14(9)13-8/h4-5H,3,6H2,1-2H3,(H,10,13) |
InChI Key |
ZRLWNWGDJLQQFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN2C(=NN=C2C=C1)C |
Origin of Product |
United States |
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